5-chloro-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride
Description
Properties
IUPAC Name |
5-chloro-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S2.ClH/c1-3-22(4-2)7-8-23(18(24)15-5-6-17(20)27-15)19-21-12-9-13-14(26-11-25-13)10-16(12)28-19;/h5-6,9-10H,3-4,7-8,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCNFLYBJNENPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(S4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(2-(diethylamino)ethyl)thiophene-2-carboxamide hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dioxolo-benzo-thiazole core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the thiophene ring: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene derivative and a suitable catalyst.
Attachment of the diethylaminoethyl group: This can be accomplished through nucleophilic substitution reactions, where the diethylaminoethyl group is introduced using a suitable alkylating agent.
Final coupling and purification: The final product is obtained by coupling the intermediate compounds, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(2-(diethylamino)ethyl)thiophene-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkylating agents, halogenating agents, and other reagents suitable for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
The compound exhibits a range of biological activities that can be harnessed for therapeutic purposes. These include:
Anticancer Activity
Research indicates that benzothiazole derivatives possess significant anticancer properties. Studies have shown that compounds with similar structural motifs can inhibit the proliferation of various cancer cell lines. For instance:
- A study demonstrated that benzothiazole derivatives exhibited cytotoxic effects against leukemia cell lines, with CC50 values ranging from 4 to 9 µM. This suggests that the compound may share similar anticancer mechanisms and warrants further investigation into its efficacy against specific cancer types .
Antioxidant Properties
Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS), which are implicated in various diseases. Preliminary studies on related compounds indicate:
- The potential of this compound to scavenge ROS, suggesting applications in oxidative stress-related conditions such as neurodegenerative diseases and aging .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Compounds similar to this one have shown promise in modulating inflammatory pathways:
- Research has documented the anti-inflammatory effects of benzothiazole derivatives through inhibition of pro-inflammatory cytokines and enzymes .
Case Studies and Research Findings
Several studies provide insights into the applications and effectiveness of compounds related to 5-chloro-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride.
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(2-(diethylamino)ethyl)thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Structure and Substituent Variations
The compound’s closest structural analog is 5-chloro-N-[2-(6-fluoro-3-methyl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl)ethyl]-2-thiophenecarboxamide (). Key differences include:
- Benzothiazol vs. Benzothiadiazol Rings: The target compound’s [1,3]dioxolo[4,5-f][1,3]benzothiazol ring contrasts with the benzothiadiazol (with sulfone groups) in the analog.
- Substituents : The analog features a 6-fluoro-3-methyl group on the benzothiadiazol ring, which increases lipophilicity (logP ~3.2 estimated) compared to the target’s dioxolane ring (logP ~2.8 estimated). The fluorine atom in the analog could enhance metabolic stability .
Table 1: Structural and Physicochemical Comparison
Spectroscopic and Structural Analysis
NMR profiling () provides a framework for comparing chemical environments. For example:
- Region A (positions 39–44) : In the target compound, the dioxolane ring’s methylenedioxy group (δ 5.9–6.1 ppm for OCH₂O) would show distinct shifts compared to the sulfone group (δ 3.1–3.3 ppm for SO₂) in the analog .
- Region B (positions 29–36): The diethylaminoethyl group’s protons (δ 2.5–3.0 ppm for NCH₂CH₂N) are deshielded compared to the fluorinated benzothiadiazol’s ethyl group (δ 1.8–2.2 ppm) due to protonation in acidic media .
Table 2: Key NMR Chemical Shifts
| Proton Environment | Target Compound (δ, ppm) | Analog (δ, ppm) |
|---|---|---|
| OCH₂O (dioxolane) | 5.9–6.1 | – |
| SO₂ (benzothiadiazol) | – | 3.1–3.3 |
| NCH₂CH₂N (diethylamino) | 2.5–3.0 | – |
| CH₂ (ethyl linker) | – | 1.8–2.2 |
Functional and Application Differences
While lists pesticidal benzamides (e.g., etobenzanid), the target compound’s application remains unconfirmed.
Biological Activity
The compound 5-chloro-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide; hydrochloride is a novel synthetic derivative with potential applications in pharmacology. This article explores its biological activity, focusing on its mechanism of action, anticancer properties, and antibacterial effects.
Chemical Structure and Properties
The compound's structure consists of a thiophene ring linked to a benzothiazole moiety, which is known for its diverse biological activities. The presence of the diethylamino group enhances its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an enzyme inhibitor , particularly against histone deacetylases (HDACs), which play a crucial role in regulating gene expression by modifying histones. By inhibiting HDACs, the compound can alter the acetylation state of histones, leading to changes in gene expression that may promote apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown potent inhibitory effects on various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| 7e | SKRB-3 | 1.2 |
| 7e | SW620 | 4.3 |
| 7e | A549 | 44 |
| 7e | HepG2 | 48 |
In particular, the compound 7e demonstrated a concentration-dependent induction of apoptosis in HepG2 cells, with significant increases in apoptotic cell percentages observed at varying concentrations (0.625 µM to 2.5 µM) .
Antibacterial Activity
In addition to anticancer effects, the compound exhibits antibacterial properties against several pathogenic bacteria. Studies have indicated that related benzothiazole derivatives show activity against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
- Klebsiella pneumoniae
These findings suggest that the compound may be effective in treating infections caused by these bacteria .
Case Studies and Research Findings
- Antitumor Activity : A study evaluated various benzothiazole derivatives and found that modifications in their structure could enhance their anticancer potency. The compound's structural features allow it to effectively inhibit tumor growth in vitro .
- Mechanistic Studies : Further research has focused on elucidating the precise biochemical pathways affected by this compound. It has been shown to disrupt cell cycle progression in cancer cells and induce apoptosis through caspase activation .
- In Vivo Studies : Preliminary animal studies are needed to assess the pharmacokinetics and therapeutic efficacy of this compound in vivo. Such studies will provide insights into its potential as a therapeutic agent for cancer treatment.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can purity be ensured?
The synthesis involves multi-step reactions:
- Core formation : Cyclization to construct the [1,3]dioxolo[4,5-f][1,3]benzothiazole moiety, requiring precise temperature control (120–140°C) and catalysts like Pd(OAc)₂ .
- Substitution : Introduction of the diethylaminoethyl group via nucleophilic substitution, optimized using polar aprotic solvents (e.g., DMF) and triethylamine as a base .
- Carboxamide coupling : Thiophene-2-carboxamide linkage via EDCI/HOBt-mediated amidation . Purity control : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with C18 columns (≥95% purity threshold) .
Q. Which analytical techniques are most effective for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent integration and stereochemistry. 2D NMR (COSY, HSQC) resolves overlapping signals in the benzothiazole and thiophene regions .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry in single crystals grown via slow evaporation .
Q. What preliminary biological assays are recommended to screen for activity?
- Antimicrobial : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s potential interaction with ATP-binding pockets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Solvent selection : Switch from batch to continuous flow reactors for exothermic steps (e.g., cyclization), reducing side reactions and improving reproducibility .
- Catalyst screening : Test Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) for Suzuki-Miyaura couplings, optimizing ligand ratios .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability . Example optimization table :
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Cyclization | Temperature | 130°C | +15% |
| Amidation | Solvent | THF | +20% |
| Purification | Column type | Silica vs. C18 | +10% purity |
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Variable substituents : Synthesize analogs with modified diethylaminoethyl chains (e.g., dimethylamino, pyrrolidinyl) or thiophene replacements (e.g., furan, pyridine) .
- Biological testing : Compare IC₅₀ values across analogs to identify critical pharmacophores.
- Computational docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., EGFR kinase) .
Q. How to resolve contradictions in bioactivity data across different assays?
- Assay validation : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Mechanistic studies : Conduct time-kill assays (antimicrobial) or cell-cycle analysis (anticancer) to confirm mode of action .
- Metabolic stability : Test liver microsome stability to rule out rapid degradation as a cause of false negatives .
Q. What computational strategies predict target interactions and selectivity?
- Molecular dynamics (MD) simulations : Simulate ligand-protein binding over 100 ns to assess stability of interactions (e.g., with DNA gyrase) .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors in the dioxolo ring) using Schrödinger’s Phase .
- Off-target screening : Use SwissTargetPrediction to evaluate potential cross-reactivity with unrelated enzymes .
Q. What challenges arise in solubility and formulation for in vivo studies?
- Salt form optimization : Compare hydrochloride vs. mesylate salts for enhanced aqueous solubility (e.g., >2 mg/mL in PBS) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm) to improve bioavailability .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) over 14 days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
